6,6-Dimethylthieno[2,3-c]furan-4(6H)-one
Overview
Description
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is a heterocyclic compound that features both furan and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one typically involves cyclization reactions that form the fused ring system. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another method is the Feist-Benary synthesis, which uses α-halogen ketones and β-dicarbonyl compounds under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, palladium-catalyzed carbonylation reactions have been employed to synthesize related thieno-furan compounds . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the furan or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6,6-Dimethylthieno[2,3-c]furan-4(6H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules . Additionally, its unique structure allows it to participate in cycloaddition reactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine-4-carboxylic acids: These compounds share a similar thiophene-furan fused ring system and exhibit comparable biological activities.
Thieno[3,4-c]furan 5,5-dioxide: This compound is used in similar synthetic applications and undergoes analogous chemical reactions.
Uniqueness: 6,6-Dimethylthieno[2,3-c]furan-4(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo a wide range of chemical transformations makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
6,6-dimethylthieno[2,3-c]furan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c1-8(2)6-5(3-4-11-6)7(9)10-8/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPWAXFQGBBQET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CS2)C(=O)O1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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